molecular formula C10H4BrCl2FN2 B2695483 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine CAS No. 1545775-37-8

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2695483
CAS No.: 1545775-37-8
M. Wt: 321.96
InChI Key: IBVCEIWUJMEUFX-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is a useful research compound. Its molecular formula is C10H4BrCl2FN2 and its molecular weight is 321.96. The purity is usually 95%.
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Scientific Research Applications

Tyrosine Kinase Inhibitors

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine derivatives have been explored for their potent inhibitory action on tyrosine kinase enzymes, crucial for signal transduction pathways in cancer cells. Research by Rewcastle et al. (1998) into the structure-activity relationships of methylamino-substituted derivatives of a related compound, PD 158780, demonstrated significant inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, indicating potential for cancer treatment through competitive binding at the ATP site of these enzymes (Rewcastle et al., 1998).

Antiviral Activity

The pyrimidine framework serves as a backbone for developing antiviral agents. Hocková et al. (2003) synthesized a series of 2,4-diamino-6-substituted pyrimidine derivatives that exhibited marked inhibition of retrovirus replication in cell culture, showcasing the versatility of pyrimidine derivatives in designing antiviral drugs (Hocková et al., 2003).

Quantum Chemical Characterization

A study by Traoré et al. (2017) focused on hydrogen bonding sites within pyrimidine derivatives, employing quantum chemistry methods to analyze their electronic properties. This research provides insights into the structural and electronic aspects that underpin the biological activity and reactivity of such compounds (Traoré et al., 2017).

Anti-inflammatory and Analgesic Agents

Pyrimidine derivatives have also been investigated for their anti-inflammatory and analgesic properties. Muralidharan et al. (2019) synthesized a novel set of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, revealing that the nature of the substituent plays a major role in their biological activities, with some compounds showing promising anti-inflammatory and analgesic effects (Muralidharan et al., 2019).

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-6(7(14)3-5)8-4-9(12)16-10(13)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVCEIWUJMEUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545775-37-8
Record name 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
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